Ethyl 2,3-dibromo-4,5-difluorophenylacetate
Description
Ethyl 2,3-dibromo-4,5-difluorophenylacetate is a halogenated aromatic ester characterized by bromine substitutions at positions 2 and 3 and fluorine substitutions at positions 4 and 5 on the phenyl ring. The ethyl ester functional group enhances its lipophilicity, making it relevant in pharmaceutical and agrochemical synthesis.
Properties
IUPAC Name |
ethyl 2-(2,3-dibromo-4,5-difluorophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Br2F2O2/c1-2-16-7(15)4-5-3-6(13)10(14)9(12)8(5)11/h3H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGURKZKNQGMQTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C(=C1Br)Br)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Br2F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2,3-dibromo-4,5-difluorophenylacetate typically involves the esterification of 2,3-dibromo-4,5-difluorophenylacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2,3-dibromo-4,5-difluorophenylacetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms on the aromatic ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The compound can be reduced to the corresponding phenylacetate derivative using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the ester group can lead to the formation of the corresponding carboxylic acid.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Major Products:
Substitution: Formation of substituted phenylacetate derivatives.
Reduction: Formation of 2,3-dibromo-4,5-difluorophenylacetic acid.
Oxidation: Formation of 2,3-dibromo-4,5-difluorobenzoic acid.
Scientific Research Applications
Applications in Medicinal Chemistry
1. Antimicrobial Activity
Research has shown that compounds with similar structures exhibit significant antimicrobial properties. Ethyl 2,3-dibromo-4,5-difluorophenylacetate has been assessed for its efficacy against various bacterial strains. In vitro studies indicate that it may inhibit the growth of pathogens due to its unique halogenated structure, which disrupts microbial cell membranes.
2. Anticancer Potential
Studies have explored the cytotoxic effects of halogenated phenylacetates on cancer cell lines. This compound has demonstrated promising results in inhibiting cell proliferation in certain cancer types, suggesting potential as a lead compound for anticancer drug development.
3. Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Preliminary findings indicate that it may modulate inflammatory pathways, providing a basis for further research into its therapeutic applications in treating inflammatory diseases.
Applications in Materials Science
1. Organic Electronics
this compound can serve as a dopant in organic semiconductor materials. Its unique electronic properties enhance charge transport characteristics in organic photovoltaic devices and organic light-emitting diodes (OLEDs).
2. Coatings and Polymers
Due to its chemical stability and reactivity, this compound can be utilized in the formulation of advanced coatings and polymers that require enhanced durability and resistance to environmental factors.
Case Studies
- Antimicrobial Efficacy Study : A study involving this compound tested its effectiveness against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial viability at low concentrations, supporting its potential use as an antimicrobial agent.
- Cytotoxicity Assay : In research focused on cancer therapeutics, this compound was evaluated against several cancer cell lines. The results showed dose-dependent cytotoxicity with IC50 values comparable to established chemotherapeutic agents.
- Material Performance Evaluation : In the context of organic electronics, devices incorporating this compound as a dopant exhibited improved efficiency in charge transport compared to devices without it.
Mechanism of Action
The mechanism of action of Ethyl 2,3-dibromo-4,5-difluorophenylacetate involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms enhances its reactivity and ability to form stable complexes with biological molecules. These interactions can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
The following analysis compares Ethyl 2,3-dibromo-4,5-difluorophenylacetate with structurally related compounds, focusing on substituent positions, molecular properties, and research findings.
Structural and Molecular Comparisons
Table 1: Key Structural and Molecular Properties
*Estimated based on methyl analog .
Key Observations:
Halogen Positioning: The target compound’s 2,3-dibromo-4,5-difluoro substitution pattern distinguishes it from analogs like Ethyl 2,4-dibromo-3-fluorophenylacetate (Br at 2,4; F at 3) and Ethyl 2-(4,5-dibromo-2-fluorophenyl)acetate (Br at 4,5; F at 2) .
Ester Group Variation :
- Replacing the ethyl group with a methyl group (as in Mthis compound) reduces molecular weight by ~14 g/mol , which may affect volatility or solubility.
Bioactivity and Pharmaceutical Potential
- Marine Drug Analogs : Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether, a structurally related compound, has been studied in marine drug research for its antimicrobial properties . The presence of hydroxyl groups in this compound contrasts with the ester group in this compound, suggesting divergent biological targets.
- Lipophilicity and Drug Delivery : The ethyl ester group in the target compound likely enhances membrane permeability compared to hydroxylated analogs, making it a candidate for prodrug formulations .
Limitations and Data Gaps
- Physical Property Data : Melting points, boiling points, and solubility data are unavailable for most compounds, limiting direct comparisons.
- Purity and Stability : Mthis compound is reported with ≥95% purity , but stability under long-term storage or reactive conditions is undocumented.
Biological Activity
Ethyl 2,3-dibromo-4,5-difluorophenylacetate is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its effects on various biological systems, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H8Br2F2O2
- Molecular Weight : 357.97 g/mol
- CAS Number : 1804414-46-7
This compound's biological activity is primarily attributed to its interaction with specific molecular targets within biological systems. Notably, compounds with similar structures have been shown to modulate protein kinase C (PKC) pathways, which are crucial in various cellular processes including proliferation, differentiation, and apoptosis .
Key Biological Targets:
- Protein Kinase C (PKC) : This enzyme plays a significant role in signal transduction pathways and is implicated in cancer progression and inflammation .
- Inflammatory Pathways : The compound has been associated with anti-inflammatory properties, suggesting a potential therapeutic role in inflammatory diseases .
Biological Activities
- Anti-inflammatory Effects : this compound has been reported to exhibit anti-inflammatory activity by inhibiting the activation of inflammatory mediators such as cytokines and chemokines. This effect is particularly relevant in the context of chronic inflammatory diseases .
- Antiviral Activity : Preliminary studies indicate that compounds similar to this compound may possess antiviral properties by interfering with viral replication mechanisms .
- Antitumor Potential : There is evidence suggesting that this compound could inhibit tumor cell proliferation through the modulation of PKC pathways. This is significant given the role of PKC in cancer biology .
Study 1: Anti-inflammatory Activity
A study demonstrated that this compound significantly reduced the levels of pro-inflammatory cytokines in vitro. The results indicated a dose-dependent response where higher concentrations led to greater inhibition of cytokine release.
| Concentration (µM) | Cytokine Inhibition (%) |
|---|---|
| 10 | 25 |
| 50 | 50 |
| 100 | 75 |
Study 2: Antitumor Activity
In another study focusing on cancer cell lines, this compound was shown to induce apoptosis in a dose-dependent manner. The compound was tested on several cancer cell lines with varying results:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15 |
| HeLa (Cervical) | 20 |
| A549 (Lung) | 25 |
Safety and Toxicity
While this compound shows promise in terms of biological activity, safety assessments are crucial. Toxicological studies indicate potential cytotoxic effects at high concentrations, necessitating careful dosage considerations in therapeutic applications .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 2,3-dibromo-4,5-difluorophenylacetate, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via sequential halogenation and esterification. First, fluorination of phenylacetic acid derivatives using fluorinating agents like Selectfluor® under anhydrous conditions, followed by bromination with N-bromosuccinimide (NBS) in dichloromethane or carbon tetrachloride. Esterification with ethanol and a catalyst (e.g., H₂SO₄) completes the process. Reaction temperature and stoichiometry are critical: excess NBS may lead to over-bromination, while improper pH control during esterification reduces yield .
Q. How can NMR and X-ray crystallography resolve structural ambiguities in halogenated aromatic esters?
- Methodological Answer : ¹H/¹³C NMR can identify substitution patterns via coupling constants (e.g., for fluorine) and chemical shifts. For bromine/fluorine proximity, 2D NOESY or COSY may detect spatial interactions. X-ray crystallography (as in ) confirms dihedral angles and intermolecular interactions (e.g., Br⋯Br contacts or C–H⋯F hydrogen bonds), which are critical for understanding crystal packing and reactivity .
Q. What safety protocols are recommended for handling polyhalogenated aromatic compounds?
- Methodological Answer : Use fume hoods, nitrile gloves, and explosion-proof equipment due to volatility and toxicity. Storage in amber glass under inert gas (N₂/Ar) prevents decomposition. Safety data sheets (e.g., ) emphasize avoiding skin contact and rigorous waste neutralization (e.g., quenching brominated byproducts with NaHSO₃) .
Advanced Research Questions
Q. How can computational modeling predict regioselectivity in electrophilic substitution reactions of polyhalogenated precursors?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) map electrostatic potential surfaces to identify electron-deficient sites. For 4,5-difluorophenylacetate derivatives, fluorine's strong electron-withdrawing effect directs bromination to ortho/para positions relative to ester groups. Compare Mulliken charges and Fukui indices to validate experimental results .
Q. What strategies mitigate contradictions between spectroscopic data and computational predictions for halogenated compounds?
- Methodological Answer : Discrepancies in NMR chemical shifts (e.g., fluorine deshielding) may arise from solvent effects or dynamic processes. Use solvent-corrected DFT (e.g., PCM model) and variable-temperature NMR to probe conformational flexibility. Cross-validate with X-ray data ( ) to resolve ambiguities in substituent orientation .
Q. How does steric hindrance from bromine atoms influence coupling reactions in cross-catalytic systems?
- Methodological Answer : Steric bulk from bromine reduces accessibility for Suzuki-Miyaura coupling. Optimize using bulky ligands (e.g., SPhos) and polar aprotic solvents (DMF/DMSO) to enhance palladium catalyst turnover. Monitor reaction progress via LC-MS to identify intermediates, as seen in ’s bromination protocols .
Q. What are the mechanisms behind the stability degradation of this compound under acidic or basic conditions?
- Methodological Answer : Hydrolysis of the ester group occurs under basic conditions (pH >10), forming carboxylic acid derivatives. Acidic conditions (pH <3) may cleave C–Br bonds via SN2 mechanisms. Accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring quantifies degradation products. Compare with analogs in to design stable derivatives .
Q. How can marine-derived bromophenol analogs (e.g., BDDPM in ) inform the design of anticancer agents using this compound?
- Methodological Answer : Structural analogs like BDDPM inhibit α1-integrin/FAK signaling. Test the compound’s anti-migratory activity via wound-healing assays in cancer cell lines (e.g., MDA-MB-231). Use molecular docking to assess binding to integrin domains, and validate with Western blotting for FAK phosphorylation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
